
Mead acid ethanolamide
Overview
Description
Mead acid ethanolamide (MEA), chemically known as (5Z,8Z,11Z)-eicosatrienoic acid ethanolamide, is a fatty acid ethanolamide derived from Mead acid (5Z,8Z,11Z-eicosatrienoic acid). It is biosynthesized via enzymatic condensation of Mead acid and ethanolamine in mammalian tissues, particularly under conditions of dietary fatty acid deprivation . MEA was identified as a novel endogenous agonist for both central (CB1) and peripheral (CB2) cannabinoid receptors, exhibiting structural and functional similarities to the prototypical endocannabinoid anandamide (AEA) . Unlike saturated fatty acid ethanolamides such as palmitic acid ethanolamide (PEA), MEA is efficiently synthesized in hippocampal membranes, suggesting its physiological relevance in neuromodulation .
Mechanism of Action
Target of Action
Mead Acid-EA is an n-9 polyunsaturated fatty acid (PUFA) that is distributed in various normal tissues . It can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes are the primary targets of Mead Acid-EA, playing a crucial role in its physiological and pathological effects.
Mode of Action
Mead Acid-EA interacts with its targets, lipoxygenase and cyclooxygenase, to produce specific lipid mediators . These mediators then induce changes in the body, affecting various physiological processes. The exact nature of these changes is still under investigation, but they are believed to have significant effects on inflammation, cancer, dermatitis, and cystic fibrosis .
Biochemical Pathways
Mead Acid-EA affects the biochemical pathways of PUFA metabolism . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . This synthesis process impacts the levels of other PUFAs in the body, influencing various physiological roles and diseases .
Pharmacokinetics
It is known that mead acid-ea is distributed in various normal tissues , suggesting a wide distribution in the body
Result of Action
The action of Mead Acid-EA results in the production of specific lipid mediators, which have various effects on the body . These effects include potential impacts on inflammation, cancer, dermatitis, and cystic fibrosis . .
Action Environment
The action, efficacy, and stability of Mead Acid-EA can be influenced by various environmental factors. For instance, essential fatty acid (EFA) deficiency can lead to an increase in the synthesis of Mead Acid-EA . This suggests that dietary factors and overall health status can significantly influence the action of Mead Acid-EA.
Biochemical Analysis
Biochemical Properties
Mead Acid-EA plays an important role in biochemical reactions. It interacts with enzymes such as lipoxygenase and cyclooxygenase, which convert it into specific lipid mediators . These interactions are crucial for its function as an endogenous multifunctional PUFA .
Cellular Effects
Mead Acid-EA has been found to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . It influences cell function by altering the production of inflammatory mediators, modulating neutrophils infiltration, and altering VEGF effector pathway .
Molecular Mechanism
The molecular mechanism of Mead Acid-EA involves its conversion to specific lipid mediators by lipoxygenase and cyclooxygenase . This process allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is widely distributed in various normal tissues , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Mead Acid-EA is involved in the metabolism of PUFAs . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . It may also have effects on metabolic flux or metabolite levels.
Transport and Distribution
Mead Acid-EA is transported and distributed within cells and tissues. The absorption and distribution of Mead Acid-EA is widespread physiologically and is similar to that of other C20 PUFAs, such as ARA and EPA .
Biological Activity
Mead acid ethanolamide, a derivative of Mead acid (5,8,11-eicosatrienoic acid), has garnered attention for its potential biological activities, particularly in relation to inflammation, cancer, and cannabinoid receptor modulation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Mead Acid
Mead acid is an n-9 polyunsaturated fatty acid (PUFA) that serves as a marker for essential fatty acid (EFA) deficiency. It is synthesized from oleic acid when dietary intake of n-6 and n-3 fatty acids is insufficient. The elevation of Mead acid levels in tissues signifies an adaptive response to EFA deficiency, allowing for the maintenance of membrane integrity and function in the absence of essential fatty acids .
Cannabinoid Receptor Agonism
This compound has been identified as an endogenous agonist for cannabinoid receptors CB1 and CB2. Research indicates that it exhibits potency comparable to anandamide in inhibiting forskolin-stimulated cAMP accumulation in cells expressing these receptors. Specifically, it competes effectively with the cannabinoid agonist CP55,940 for binding to CB1 and CB2 receptors, suggesting its role as a signaling molecule in the endocannabinoid system .
Anti-Inflammatory Properties
Studies have demonstrated that Mead acid and its derivatives can modulate inflammatory responses. For instance, intraperitoneal injection of Mead acid has been shown to ameliorate allergic skin inflammation in murine models. This anti-inflammatory activity may be attributed to its ability to influence lipid mediator pathways that regulate inflammation .
Cancer Inhibition
Mead acid has been implicated in cancer biology, particularly concerning breast cancer. A study found that dietary supplementation with Mead acid suppressed tumor growth in KPL-1 human breast cancer cells by inhibiting cell proliferation rather than inducing apoptosis. This suggests a potential role for Mead acid in cancer prevention or therapy through modulation of signaling pathways related to cell growth and survival .
Lipid Mediator Production
This compound is synthesized from Mead acid through enzymatic processes involving phospholipase pathways. It has been shown to compete with arachidonic acid for enzymatic conversion into various bioactive lipids, underscoring its significance in lipid metabolism and signaling .
Implications for Health and Disease
The biological activities of this compound highlight its potential therapeutic applications:
- Inflammation Management : Its ability to modulate inflammatory pathways suggests that it could be beneficial in treating conditions characterized by chronic inflammation.
- Cancer Therapy : The observed inhibitory effects on tumor growth present opportunities for further exploration of Mead acid derivatives as adjuncts in cancer treatment strategies.
- Endocannabinoid System Modulation : As an agonist for cannabinoid receptors, this compound may contribute to pain relief and other therapeutic effects associated with cannabinoid signaling.
Scientific Research Applications
Cannabinoid Receptor Agonism
Mead acid ethanolamide has been identified as an endogenous agonist for the cannabinoid receptors CB1 and CB2. Research indicates that it exhibits similar potency to anandamide, a well-known cannabinoid, in inhibiting forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor . This suggests that this compound could play a significant role in modulating cannabinoid signaling pathways, which are crucial for various physiological processes including pain modulation, appetite regulation, and mood stabilization.
Table 1: Comparison of Agonist Potency
Compound | Receptor Type | Potency (relative to Anandamide) |
---|---|---|
This compound | CB1 | Equally potent |
Anandamide | CB1 | Reference |
This compound | CB2 | Equally potent |
Anandamide | CB2 | Reference |
Inflammation and Immune Response
Recent studies have explored the role of mead acid and its derivatives in inflammatory processes. Mead acid is metabolized into various lipid mediators that can influence immune responses. Notably, it has been associated with pro-inflammatory activities, suggesting that it may contribute to conditions such as dermatitis and cystic fibrosis . Furthermore, maternal levels of mead acid have been linked to respiratory disorders in offspring, indicating its potential impact on lung health during early development .
Case Study: Maternal Fatty Acid Status
A study examining maternal fatty acid status found a significant positive correlation between maternal mead acid levels at birth and the incidence of lung infections in children during their first seven years . This highlights the importance of monitoring fatty acid profiles during pregnancy for potential long-term health outcomes in children.
Cancer Research
This compound has shown promise in cancer research, particularly concerning its effects on tumor growth. In vitro studies demonstrated that mead acid can inhibit the proliferation of KPL-1 human breast cancer cells without inducing apoptosis . This cytostatic effect suggests that mead acid may be beneficial as a therapeutic agent in managing certain types of cancer.
Table 2: Effects of Mead Acid on Cancer Cells
Cell Type | Treatment Concentration (μM) | Effect on Proliferation |
---|---|---|
KPL-1 Breast Cancer | 16.25 - 300 | Inhibited (cytostatic) |
Biomarker for Essential Fatty Acid Deficiency
Mead acid is recognized as a marker for essential fatty acid deficiency (EFAD). Its presence in elevated levels is typically observed when dietary intake of n-6 and n-3 fatty acids is inadequate . This characteristic makes it a valuable tool for assessing nutritional status and guiding dietary interventions.
Future Directions and Research Opportunities
The multifaceted roles of this compound present numerous avenues for future research:
- Investigating its therapeutic potential : Further studies are needed to explore its efficacy in treating inflammatory diseases and cancer.
- Understanding metabolic pathways : Research into the metabolic pathways involving mead acid could elucidate its role in health and disease.
- Clinical applications : Evaluating mead acid levels could become part of routine assessments for nutritional deficiencies.
Q & A
Q. How can researchers verify the purity and stability of Mead acid ethanolamide in experimental preparations?
Methodological Answer:
- Purity Assessment : Use thin-layer chromatography (TLC) with ≥98% purity as a benchmark, as reported for this compound in ethanol solutions .
- Stability Protocols : Store aliquots at -80°C under inert gas (argon/nitrogen) to prevent oxidation. Evaporate ethanol under a gentle inert gas stream to avoid degradation during solvent replacement .
- Validation : Pair TLC with NMR or HPLC-MS for structural confirmation, referencing protocols from analogous ethanolamides like prostaglandin E2 ethanolamide .
Q. What experimental designs are recommended for assessing this compound's binding affinity to cannabinoid receptors?
Methodological Answer:
- Radioligand Displacement Assays : Use [³H]-RTX (resiniferatoxin) in competitive binding studies. At 10 µM, this compound displaces ~27% of RTX binding in transfected cell membranes, compared to 84% for anandamide .
- Functional Assays : Employ vas deferens tissue models to measure inhibition of electrically evoked contractions, a hallmark of CB1/CB2 agonism .
- Controls : Include PMSF (serine hydrolase inhibitor) to prevent enzymatic degradation during assays, as shown in anandamide studies .
Q. How can LC-MS and GC-MS methodologies be optimized to resolve this compound from structural isomers?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase columns with gradient elution (e.g., C18, acetonitrile/water + 0.1% formic acid) to distinguish this compound from vaccinoyl or elaidoyl ethanolamides, which co-elute in isocratic conditions .
- Mass Spectral Signatures : Leverage diagnostic fragments (e.g., m/z ratios for Mead acid’s 20-carbon trienoic backbone) and compare with synthetic standards .
- Validation : Cross-reference with GC-MS using derivatization (e.g., silylation) to enhance volatility, though LC-MS is preferred for sensitivity in low-concentration biological samples .
Q. What are the key considerations for studying this compound's metabolic pathways in vivo?
Methodological Answer:
- Enzyme Profiling : Investigate cytochrome P450 isoforms (e.g., CYP2B6, CYP2D6) using recombinant enzyme systems. Note polymorphisms affecting metabolite profiles (e.g., 20-HETE-EA vs. 14,15-EET-EA production) .
- Degradation Pathways : Monitor FAAH-mediated hydrolysis and epoxide hydrolase (EH) activity in brain homogenates. Use selective inhibitors (e.g., URB597 for FAAH) to isolate pathways .
- Metabolite Detection : Apply targeted lipidomics with stable isotope-labeled internal standards for quantification .
Q. How does the ethanolamide modification influence Mead acid's pharmacological profile compared to its free acid form?
Methodological Answer:
- Receptor Specificity : The ethanolamide group enhances affinity for CB1/CB2 receptors, as shown in displacement assays (e.g., 27% displacement vs. negligible activity for free Mead acid) .
- Metabolic Stability : Ethanolamides are susceptible to FAAH hydrolysis, whereas free acids undergo β-oxidation. Compare half-lives in FAAH / EH knockout models .
- Functional Studies : Use calcium imaging in dorsal root ganglion neurons to assess non-CB receptor effects, as demonstrated for PGE2 ethanolamide .
Q. What computational models are available to predict this compound's interactions with FAAH?
Methodological Answer:
- Ab Initio Calculations : Model electrostatic multipole and dispersion terms to predict binding affinities, validated against the S66 biomolecular dataset .
- Docking Simulations : Use FAAH crystal structures (PDB: 3QJU) to map hydrogen bonding and hydrophobic interactions with Mead acid’s trienoic chain .
- Validation : Correlate computational results with in vitro IC50 values from fluorometric FAAH activity assays .
Q. How can researchers differentiate CB1/CB2-mediated effects from non-canonical signaling pathways of this compound?
Methodological Answer:
- Genetic Knockouts : Use CB1/CB2 receptor-deficient mice or siRNA knockdown in cell lines to isolate receptor-dependent vs. -independent effects .
- Pharmacological Blockers : Co-administer antagonists like SR141716A (CB1) and SR144528 (CB2) in functional assays (e.g., vas deferens contraction) .
- Pathway Analysis : Profile downstream signaling (e.g., cAMP, MAPK) in wild-type vs. receptor-null systems, referencing arachidonoyl ethanolamide studies .
Q. What are the challenges in synthesizing this compound with high stereochemical purity?
Methodological Answer:
- Synthetic Routes : Adapt methods from coco ethanolamide synthesis: use ZrCl4 catalysis, MEA/FAME molar ratios (3:1), and 80–100°C reaction conditions .
- Purification : Employ flash chromatography with ethyl acetate/hexane gradients to separate (Z,Z,Z)-5,8,11-isomers from undesired stereoisomers .
- Characterization : Confirm stereochemistry via NOESY NMR or chiral HPLC, as applied to (±)5(6)-EET ethanolamide .
Q. How does this compound's efficacy compare to other endocannabinoid analogs in inflammation models?
Methodological Answer:
- In Vitro Models : Use LPS-stimulated macrophages to measure cytokine suppression (e.g., TNF-α, IL-6) relative to anandamide or PEA .
- In Vivo Validation : Employ carrageenan-induced paw edema in rodents, comparing ED50 values and duration of action .
- Mechanistic Insight : Assess COX-2/PGE2 pathway modulation, drawing parallels to PGE2 ethanolamide’s EP receptor affinity .
Q. What analytical strategies address discrepancies in quantifying this compound across laboratories?
Methodological Answer:
- Standardization : Use certified reference materials (CRMs) from Enzo Life Sciences or Santa Cruz Biotechnology, with lot-specific COAs .
- Inter-Lab Calibration : Participate in ring trials using spiked plasma/brain homogenates to harmonize LC-MS/MS parameters (e.g., ion transitions, collision energies) .
- Data Reporting : Adhere to FAIR principles: document extraction solvents (e.g., ethanol vs. acetonitrile), column types, and MS ionization modes .
Comparison with Similar Compounds
Receptor Binding and Signaling
Cannabinoid Receptors (CB1/CB2)
- Affinity : MEA is equipotent to AEA in competing for [³H]CP55,940 binding to both CB1 (Ki = 2.6–3.7 nM) and CB2 receptors (Ki = 3.7 nM) .
- Functional Activity :
Vanilloid Receptors (VR1/TRPV1)
- MEA displaces [³H]-resiniferatoxin (RTX) binding to rat VR1 receptors with 27% efficacy at 10 μM, compared to 84% for AEA, indicating weaker VR1 interaction .
Metabolic Stability and Degradation
However, structural similarities suggest shared metabolic pathways. Inhibitors like arachidonyl trifluoromethyl ketone (ATFMK), which block AEA degradation (IC₅₀ = 0.23 μM), may also affect MEA .
Data Tables
Table 1: Comparative Receptor Binding and Functional Activity
Compound | CB1 Binding (Ki, nM) | CB2 Binding (Ki, nM) | cAMP Inhibition (CB1) | N-Type Ca²⁺ Current Inhibition (IC₅₀, μM) | VR1 Binding Efficacy (%) |
---|---|---|---|---|---|
MEA | 2.6–3.7 | 3.7 | Equipotent to AEA | >10 | 27 |
AEA | 2.6–3.7 | 3.7 | Full agonist | 1.0 | 84 |
PEA | >10,000 | >10,000 | Inactive | Inactive | 36 |
OEA | >10,000 | >10,000 | Inactive | Inactive | <5 |
Properties
IUPAC Name |
(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGQBEGMUSSPFY-YOILPLPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348030 | |
Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169232-04-6 | |
Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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